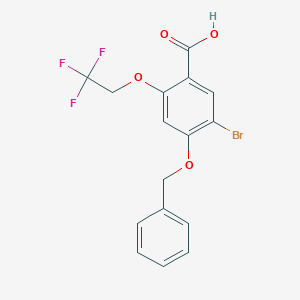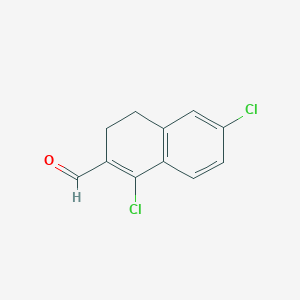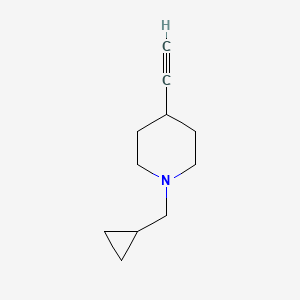
1-Cyclopropylmethyl-4-ethynylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropylmethyl-4-ethynylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity. The unique structure of this compound, which includes a cyclopropylmethyl group and an ethynyl group attached to the piperidine ring, makes it an interesting subject for research and application in various fields.
Métodos De Preparación
The synthesis of 1-Cyclopropylmethyl-4-ethynylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with cyclopropylmethyl bromide in the presence of a base to form 1-cyclopropylmethyl-4-piperidone. This intermediate is then subjected to a Sonogashira coupling reaction with an ethynyl halide to yield the final product .
Industrial production methods typically involve optimizing these reactions for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and costs.
Análisis De Reacciones Químicas
1-Cyclopropylmethyl-4-ethynylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride to convert the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropylmethyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation steps, and mild oxidizing or reducing agents to control the extent of the reaction .
Aplicaciones Científicas De Investigación
1-Cyclopropylmethyl-4-ethynylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as a modulator of neurotransmitter systems.
Industry: It is used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Cyclopropylmethyl-4-ethynylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
1-Cyclopropylmethyl-4-ethynylpiperidine can be compared with other piperidine derivatives, such as:
1-Cyclopropylmethyl-4-phenylpiperidine: This compound has a phenyl group instead of an ethynyl group, which affects its chemical reactivity and biological activity.
1-Cyclopropylmethyl-4-methylpiperidine: The presence of a methyl group instead of an ethynyl group results in different physical and chemical properties.
1-Cyclopropylmethyl-4-ethynylpyrrolidine: This compound has a pyrrolidine ring instead of a piperidine ring, leading to differences in ring strain and reactivity .
The uniqueness of this compound lies in its combination of a cyclopropylmethyl group and an ethynyl group, which provides a distinct set of chemical and biological properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C11H17N |
|---|---|
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
1-(cyclopropylmethyl)-4-ethynylpiperidine |
InChI |
InChI=1S/C11H17N/c1-2-10-5-7-12(8-6-10)9-11-3-4-11/h1,10-11H,3-9H2 |
Clave InChI |
GGLCTQPDKKWELQ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1CCN(CC1)CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


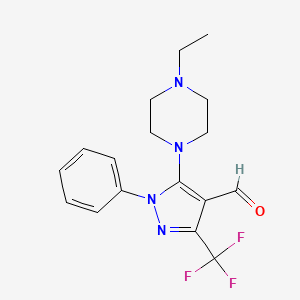
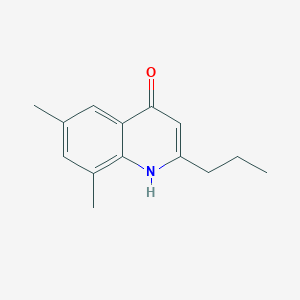


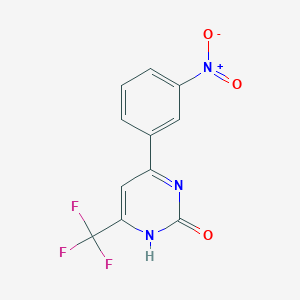


![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)
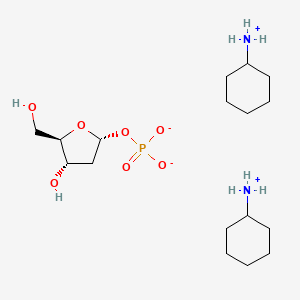
![17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole](/img/structure/B13720146.png)

![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720157.png)
